2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanone is a fluorinated aromatic ketone with the molecular formula C9H6F4O2. This compound features a trifluoromethyl group and a methoxy group on a phenyl ring, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: The compound can be synthesized by reacting 3-fluoro-5-methoxybenzene with magnesium to form the Grignard reagent, followed by reaction with ethyl trifluoroacetate.
Friedel-Crafts Acylation: Another method involves the acylation of 3-fluoro-5-methoxybenzene using trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production typically involves large-scale Grignard reactions or Friedel-Crafts acylation, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenation with bromine (Br2) or nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: 2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanoic acid.
Reduction: 2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanol.
Substitution: Various halogenated or nitro-substituted derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanone is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Studying the effects of fluorinated compounds on biological systems.
Medicine: Potential use in drug discovery and development, particularly in designing fluorinated pharmaceuticals.
Industry: Employed in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or other proteins that bind to the fluorinated phenyl ring.
Pathways: Involvement in metabolic pathways or signaling cascades that are influenced by the presence of fluorine atoms.
Comparison with Similar Compounds
2,2,2-Trifluoro-1-phenylethanone
2,2,2-Trifluoro-1-(3-fluorophenyl)ethanone
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone
Uniqueness: 2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanone is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds.
This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications. Its ability to undergo various chemical reactions and its potential use in drug discovery highlight its importance in the field of chemistry and beyond.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-7-3-5(2-6(10)4-7)8(14)9(11,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHCEKHBSZXGEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855683 |
Source
|
Record name | 2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256482-19-5 |
Source
|
Record name | 2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.